Bis(dimethylamino)phenylchlorosilane

Hydrolysis sensitivity Moisture reactivity Chlorosilane handling

Bis(dimethylamino)phenylchlorosilane (CAS 25374-10-1), also named 1-chloro-N,N,N',N'-tetramethyl-1-phenylsilanediamine, is a bifunctional organosilicon reagent of the chlorosilane family bearing two dimethylamino groups and one phenyl substituent on a tetracoordinate silicon center. With molecular formula C10H17ClN2Si and a molecular weight of 228.79 g·mol⁻¹, this compound occupies a distinct niche at the intersection of chlorosilane and aminosilane chemistry.

Molecular Formula C10H17ClN2Si
Molecular Weight 228.79 g/mol
CAS No. 25374-10-1
Cat. No. B1581158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(dimethylamino)phenylchlorosilane
CAS25374-10-1
Molecular FormulaC10H17ClN2Si
Molecular Weight228.79 g/mol
Structural Identifiers
SMILESCN(C)[Si](C1=CC=CC=C1)(N(C)C)Cl
InChIInChI=1S/C10H17ClN2Si/c1-12(2)14(11,13(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3
InChIKeyJNVKCQAGHOQPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(dimethylamino)phenylchlorosilane (CAS 25374-10-1): Procurement-grade Identity and Compound Class


Bis(dimethylamino)phenylchlorosilane (CAS 25374-10-1), also named 1-chloro-N,N,N',N'-tetramethyl-1-phenylsilanediamine, is a bifunctional organosilicon reagent of the chlorosilane family bearing two dimethylamino groups and one phenyl substituent on a tetracoordinate silicon center [1]. With molecular formula C10H17ClN2Si and a molecular weight of 228.79 g·mol⁻¹, this compound occupies a distinct niche at the intersection of chlorosilane and aminosilane chemistry . It serves as a reactive intermediate in the sequential amination of phenyltrichlorosilane, as documented in the foundational Chloraminosilanes series, and functions as both a silylating agent and a precursor for silicon-containing polymers, surface-functionalized materials, and electronic-grade thin films [2].

Hybrid reactivity Chlorosilane-aminosilane at single silicon center
Stepwise substitution One Si-Cl and two Si-NMe₂ leaving groups enable sequential functionalization
Phenyl tuning Phenyl substituent modulates steric/electronic profile and material properties
Anhydrous handling High moisture sensitivity; requires rigorous inert-atmosphere workflow

Why Generic Chlorosilane or Aminosilane Substitution Fails for Bis(dimethylamino)phenylchlorosilane


Within the organosilicon reagent landscape, compounds that differ by a single substituent—such as bis(dimethylamino)methylchlorosilane (CAS 10339-02-3) replacing the phenyl with methyl, or phenyltrichlorosilane (CAS 98-13-5) bearing three Si–Cl bonds instead of two dimethylamino groups—cannot be interchanged without altering reaction outcomes [1]. The phenyl group imparts distinct steric and electronic effects on both the silicon electrophilicity and the stability of derived silyl ethers, while the two dimethylamino leaving groups confer a reactivity profile that differs fundamentally from that of perchloro or monoamino analogs [2][3]. The quantitative evidence below demonstrates that the specific substitution pattern of this compound determines hydrolysis behavior, silylation efficiency, and spectroscopic signatures in ways that directly impact procurement decisions for synthetic, surface-modification, and thin-film applications.

Methyl analog Bis(dimethylamino)methylchlorosilane lacks phenyl steric and electronic effects; silyl ether reactivity and acid stability may shift.
Perchloro analog Phenyltrichlorosilane has three equivalent Si-Cl bonds and no Si-NMe₂; sequential chemoselective substitution may not be feasible.
Mono-/tris-amino analogs Altering the Si-NMe₂ count changes leaving-group stoichiometry; the unique 1:2 orthogonal functionalization may not transfer.

Quantitative Differentiation Evidence for Bis(dimethylamino)phenylchlorosilane Against Closest Analogs


Hydrolysis Sensitivity Rating of 8 Distinguishes This Compound from Less Reactive Chlorosilanes

Bis(dimethylamino)phenylchlorosilane carries a hydrolytic sensitivity classification of 8 (scale 1–8, where 8 designates 'reacts rapidly with moisture, water, protic solvents'), as assigned in the Gelest silane classification system . This places it in the most moisture-sensitive category, comparable to highly reactive perchlorosilanes such as phenyltrichlorosilane (also rated 8) and distinct from less reactive analogs such as bis(dimethylamino)dimethylsilane, which lacks the Si–Cl bond and exhibits different hydrolysis kinetics [1].

Hydrolytic sensitivity
Class-level
Rating 8 — highest moisture sensitivity
Mandates anhydrous handling; sensitivity equivalent to perchlorosilanes
Gelest scale 1–8; reacts rapidly with water/protic solvents
Hydrolysis sensitivity Moisture reactivity Chlorosilane handling

Phenyl Substituent Enhances Derived Silyl Ether Reactivity and Acid Stability Relative to Trimethylsilyl Analogs

According to the Gelest technical guide on silicon-based protecting agents, phenyl-substituted silyl ethers are 'equal to or even more reactive than their less encumbered trimethylsilyl counterparts under basic conditions, but can be more stable under acid conditions' [1]. This dual advantage—enhanced basic lability combined with improved acid stability—is a direct consequence of the phenyl group's electronic influence on the silicon center and is not observed with purely alkyl-substituted silylating agents such as bis(dimethylamino)dimethylsilane or trimethylchlorosilane-derived protecting groups.

Silyl ether stability
Class-level
Phenyl-silyl ≥ TMS reactivity under base; enhanced acid stability vs. TMS
Enables orthogonal deprotection: base-labile, acid-stable
Directionality from Gelest guide; not numerically quantified
Silyl protecting group Phenylsilane electronics Silyl ether stability

Bifunctional Si–Cl / Si–NMe₂ Architecture Enables Stepwise Substitution Unavailable with Perchloro or Peramino Silanes

The compound possesses one Si–Cl bond (leaving group reactivity order: Cl >> NMe₂) and two Si–NMe₂ bonds on a single silicon center [1]. The general leaving group reactivity scale established by Gelest is: CN > OTf > I > Br > Cl >> CF₃CONH > CH₃CONH > R₂N > RO [2]. The large reactivity gap between Cl and NMe₂ enables sequential, chemoselective substitution: the chloride can be displaced by a first nucleophile (e.g., an alcohol, amine, or organometallic reagent) while the dimethylamino groups remain intact, and these can subsequently be activated under different conditions. In contrast, phenyltrichlorosilane (CAS 98-13-5) possesses three equivalently reactive Si–Cl bonds offering no such chemoselectivity, while tris(dimethylamino)chlorosilane (CAS 13307-05-6) provides only one Si–Cl and three Si–NMe₂ bonds, altering the stoichiometry of sequential functionalization.

Leaving group architecture
Class-level
1 Cl (rank 5) + 2 NMe₂ (rank 8) — unique 1:2 ratio
Enables sequential, chemoselective functionalization
Gelest relative reactivity scale; large Cl vs. NMe₂ gap
Bifunctional silane Orthogonal reactivity Sequential functionalization

80% Yield in Silyl Ester Exchange with Trimethylsilyl Benzoate Demonstrates Viable Transsilylation Efficiency

In a study investigating silyl exchange (transsilylation) equilibria between trimethylsilyl benzoate and various chlorosilanes, the reaction of trimethylsilyl benzoate with bis(dimethylamino)phenylchlorosilane proceeded over 72.0 hours to yield bis(dimethylamino)phenylsilyl benzoate in 80% isolated yield . This yield serves as a quantitative benchmark for the compound's transsilylation efficiency relative to other chlorosilanes evaluated in the same study, where reactivity was correlated with ²⁹Si NMR resonance frequencies.

Transsilylation yield
Data to verify
80% isolated yield (72 h)
Benchmark for transsilylation efficiency with trimethylsilyl benzoate
No source provided; reported as cross-study comparable
Transsilylation Silyl ester exchange 29Si NMR reactivity correlation

²⁹Si NMR Upfield Shift upon NMe₂-for-Cl Substitution Validates Distinct Electronic Environment at Silicon

The Chloraminosilanes II study by Washburne and Peterson (1970) established that replacement of NMe₂ for Cl on silicon results in a systematic upfield shift of ²⁹Si NMR resonances, with PhSi(NMe₂)₂Cl (the target compound) explicitly included among the characterized species [1]. This upfield shift parallels that observed upon substitution of CH₃ for Cl, reflecting increased electron density at silicon from the electron-donating dimethylamino groups. The magnitude of this shift provides a quantifiable spectroscopic fingerprint that distinguishes this compound from its perchloro analog PhSiCl₃ and from its monoamino analog PhSi(NMe₂)Cl₂, both of which exhibit distinct ²⁹Si chemical shifts reported in the same study.

²⁹Si NMR fingerprint
Reported
Systematic upfield shift with increasing NMe₂ substitution
Unambiguous QC identity marker vs. mono/tris(dimethylamino) analogs
Washburne & Peterson (1970); solution ²⁹Si NMR
29Si NMR spectroscopy Electronic effect of substituents Aminosilane characterization

Phenyl-Substituted Aminosilane Architecture Enables Organosilicon Polymer and CVD Precursor Applications Inaccessible to Aliphatic Analogs

Bis(dimethylamino)phenylchlorosilane is explicitly cited as a reagent for the formation of silicon-containing polymers and materials, surface modification via functionalized silane preparation, and as a precursor for silicon-based materials in electronic applications . The phenyl group provides thermal stability, UV absorption characteristics, and refractive index contributions that are absent in purely aliphatic analogs such as bis(dimethylamino)methylchlorosilane (CAS 10339-02-3). In CVD processes, the phenyl substituent influences film composition—introducing carbon content that can tune dielectric constant—while the dimethylamino groups serve as leaving groups that facilitate film-forming reactions at lower temperatures than purely chloro-substituted precursors .

Materials applications
Data to verify
Cited for polymer synthesis, surface functionalization, CVD precursors
Phenyl group adds thermal stability, UV response, refractive index tuning
Vendor documentation; quantitative film comparisons not identified
CVD precursor Silicon-containing polymer Phenylsilane thin film

Procurement-Relevant Application Scenarios for Bis(dimethylamino)phenylchlorosilane


Orthogonal Stepwise Synthesis of Unsymmetrical Organosilicon Building Blocks

Synthetic laboratories requiring sequential, chemoselective functionalization at a single silicon center can exploit the large leaving group reactivity gap between Si–Cl (rank 5) and Si–NMe₂ (rank 8) [1]. The chloride is displaced first by a nucleophile (e.g., Grignard reagent, alcohol, or amine), while the two dimethylamino groups remain intact for subsequent activation or substitution. This orthogonal reactivity eliminates the need for separate protection/deprotection steps required when using perchlorosilanes such as phenyltrichlorosilane, which react non-selectively at all three Si–Cl positions. The phenyl group remains as a stable spectator throughout, enabling the construction of phenyl-decorated unsymmetrical silanes for pharmaceutical intermediates and functional materials.

Acid-Stable Silyl Protecting Group Strategies in Multi-Step Organic Synthesis

For synthetic routes requiring silyl protecting groups that survive acidic conditions while remaining cleavable under basic or fluoride conditions, the phenyl-substituted silyl ethers derived from this compound offer a distinct advantage over trimethylsilyl (TMS) ethers [2]. The Gelest technical compilation establishes that phenyl-substituted silyl ethers are equal to or more reactive than TMS ethers under basic deprotection yet exhibit enhanced stability under acidic conditions. This orthogonal stability profile enables protection schemes where a phenylsilyl group remains intact during acid-catalyzed transformations that would cleave TMS groups, then is selectively removed under basic workup—a capability not available with purely alkyl-substituted silylating agents.

Surface Silanization Requiring Covalent Si–O–Surface Anchoring with Phenyl Functionality

Surface science applications requiring both covalent attachment to hydroxylated surfaces (glass, silica, metal oxides) and the introduction of phenyl functionality benefit from this compound's unique architecture . The Si–Cl bond enables direct condensation with surface silanol groups to form stable Si–O–surface linkages, while the phenyl group provides hydrophobicity, UV-detectability, and potential for further functionalization (e.g., sulfonation, nitration). In contrast, bis(dimethylamino)dimethylsilane lacks the Si–Cl anchor, and phenyltrialkoxysilanes may exhibit slower surface coupling kinetics under mild conditions. The hydrolytic sensitivity rating of 8 mandates rigorous anhydrous handling, making this compound suitable for laboratories already equipped for moisture-sensitive reagent manipulation.

Quality Control Identity Verification via ²⁹Si NMR Fingerprinting

Procurement quality assurance protocols can utilize ²⁹Si NMR spectroscopy to verify the identity and purity of received bis(dimethylamino)phenylchlorosilane [3]. The compound's characteristic ²⁹Si chemical shift—intermediate between the mono(dimethylamino) analog PhSi(NMe₂)Cl₂ and the tris(dimethylamino) analog PhSi(NMe₂)₃—provides an unambiguous spectroscopic fingerprint. This is particularly valuable given that commercial samples of this specialty reagent may be supplied at 95% purity, and misidentification with closely related aminosilanes could compromise synthetic reproducibility. The documented upfield shift trend upon progressive NMe₂-for-Cl substitution (Washburne & Peterson, 1970) provides the spectroscopic reference framework for this QC application.

Application
Selection Property
Validation Focus
Orthogonal stepwise synthesis
Bifunctional Si-Cl / Si-NMe₂ reactivity gap
Sequential substitution efficiency; phenyl group retention
Acid-stable silyl protecting groups
Phenyl-silyl ether orthogonal stability profile
Deprotection under basic vs. acidic conditions
Surface silanization with phenyl anchoring
Si-Cl anchor reactivity + phenyl functionality
Moisture-handling protocol; surface coupling kinetics
QC identity verification
Characteristic ²⁹Si NMR chemical shift
Spectroscopic match to Washburne & Peterson (1970)
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